2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine
Description
Historical Development and Significance of Fused Pyridine (B92270) Heterocycles in Synthetic Chemistry
Fused pyridine heterocycles represent a cornerstone in synthetic and medicinal chemistry. Historically, the synthesis of simple pyridines, such as in the Hantzsch synthesis developed in the 1880s, paved the way for more complex, fused systems. These compounds, which integrate a pyridine ring with other heterocyclic or carbocyclic rings, exhibit enhanced chemical stability, unique electronic properties, and a rigid, planar structure. This rigidity is often advantageous for potent and selective interaction with biological targets like enzymes and receptors.
The significance of these scaffolds is underscored by their presence in a vast number of pharmaceuticals and functional materials. In medicinal chemistry, the pyridine nucleus is a well-established pharmacophore, and its fusion with other rings allows for the fine-tuning of properties such as solubility, bioavailability, and target specificity. This has led to their application in developing treatments for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.
Structural Features and Chemical Versatility of the Oxazolo[4,5-b]pyridine (B1248351) System
The oxazolo[4,5-b]pyridine scaffold possesses a unique combination of structural features that contribute to its chemical versatility. The fusion of the electron-rich oxazole (B20620) ring with the electron-deficient pyridine ring creates a distinct electronic landscape across the molecule. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction in many biological systems.
The versatility of this system stems from the ability to introduce a wide variety of substituents at multiple positions on the scaffold. The 2-position of the oxazole ring is a particularly common site for modification. Synthetic strategies to create this fused system often involve the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids or their derivatives, allowing for the incorporation of diverse functional groups. This chemical tractability enables chemists to create large libraries of analogues for structure-activity relationship (SAR) studies, systematically probing the effect of different substituents on biological activity. It is thought that the oxazolo[4,5-b]pyridine ring system may exert antimicrobial activity by acting as an analogue of adenine (B156593) and guanine (B1146940) bases, potentially inhibiting nucleic acid synthesis or enzymes like DNA gyrase. researchgate.net
Overview of Current Research Trajectories for 2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine and Analogues
Current research on this compound and its analogues is primarily focused on their potential as therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer applications. The selection of the 2-(2,4-difluorophenyl) moiety is strategic; fluorine substitution is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.
Anti-inflammatory and Analgesic Research: Studies on the broader class of 2-(substituted phenyl)oxazolo[4,5-b]pyridines have demonstrated significant anti-inflammatory and analgesic properties. nih.gov Some of these compounds have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) but with a reduced risk of gastrointestinal side effects. nih.gov One notable analogue, 2-[3-(1,1-Dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP), was identified as a potent cyclooxygenase (COX) inhibitor. nih.gov This line of research suggests that this compound is a promising candidate for development as a novel anti-inflammatory agent.
| Compound | Target | Activity (IC50) | Therapeutic Potential |
|---|---|---|---|
| 2-[3-(1,1-Dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP) | Cyclooxygenase (COX) | 0.06 µM | Topical Anti-inflammatory |
Kinase Inhibition in Cancer and Inflammation: A major trajectory for this class of compounds is the development of protein kinase inhibitors. Kinases are crucial signaling proteins that are often dysregulated in diseases like cancer and chronic inflammatory conditions. Recent studies have highlighted that glycogen (B147801) synthase kinase-3β (GSK-3β) can act as a pro-inflammatory enzyme, and its inhibition can control inflammation. nih.gov A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and showed potent GSK-3β inhibitory activity. nih.gov
Furthermore, the difluorophenyl group is a recognized pharmacophore in the design of kinase inhibitors, known to promote favorable interactions within the ATP-binding site of kinases. nih.govresearchgate.net For example, a difluorophenol moiety was found to be crucial for the activity of aminopyridine-based inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2). nih.govresearchgate.net This provides a strong rationale for investigating this compound as a potential kinase inhibitor for oncological or immunological applications.
| Compound Scaffold | Target Kinase | Reported Activity (IC50) | Therapeutic Potential |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine-Based Piperazinamide (analogue 7d) | GSK-3β | 0.34 µM | Anti-inflammatory |
| Oxazolo[4,5-b]pyridine-Based Piperazinamide (analogue 7e) | GSK-3β | 0.39 µM | Anti-inflammatory |
| Oxazolo[4,5-b]pyridine-Based Piperazinamide (analogue 7g) | GSK-3β | 0.47 µM | Anti-inflammatory |
Antimicrobial Research: The oxazolo[4,5-b]pyridine scaffold is also being explored for its antibacterial properties. researchgate.net Research has shown that certain derivatives exhibit a good activity profile against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The investigation into this compound builds on these findings, aiming to develop new classes of antibiotics to combat growing antimicrobial resistance.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJRMXZMUUGBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,4 Difluorophenyl Oxazolo 4,5 B Pyridine and Derivatives
Classical and Established Synthetic Routes for Oxazolo[4,5-b]pyridines
Established methods for constructing the oxazolo[4,5-b]pyridine (B1248351) ring system have long relied on fundamental organic reactions, primarily utilizing readily available pyridine (B92270) precursors.
A cornerstone in the synthesis of 2-substituted oxazolo[4,5-b]pyridines is the condensation reaction between 2-amino-3-hydroxypyridine (B21099) and a variety of carbonyl-containing compounds. This approach directly forms the oxazole (B20620) ring fused to the pyridine core. The reaction can be carried out with carboxylic acids, acid chlorides, or orthoesters. sid.iroiccpress.com
When using carboxylic acids, dehydrating agents such as polyphosphoric acid (PPA) or its milder trimethylsilyl (B98337) ester derivative (PPSE) are often employed at elevated temperatures to facilitate the cyclocondensation. clockss.org For instance, heating 5-Bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPA or PPSE yields the corresponding 2-aryl-oxazolo[4,5-b]pyridine derivative. clockss.org Similarly, acid chlorides can react with 2-amino-3-hydroxypyridine, often under basic conditions, to form an intermediate amide that subsequently cyclizes to the oxazole ring. oiccpress.com The use of orthoesters provides another efficient route, particularly under acidic catalysis or solvent-free conditions. sid.ir
| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-3-hydroxypyridine, Benzoic Acid | Polyphosphoric Acid (PPA) | High Temperature | High | clockss.org |
| 2-Amino-3-hydroxypyridine, Benzoyl Chloride | Base | Room Temperature then Heating | Moderate | oiccpress.com |
| 2-Amino-3-hydroxypyridine, Triethyl Orthoacetate | Silica Sulfuric Acid | 85 °C, Solvent-free | High | sid.ir |
| 5-Bromo-3-hydroxy-2-aminopyridine, 4-Cyanobenzoic Acid | PPSE | 200 °C | High (93%) | clockss.org |
Alternative classical strategies involve the construction of the oxazole ring from pyridine intermediates that already possess some of the required functionality. One such method is the cyclization of an o-halogeno amidopyridine at very high temperatures. oiccpress.com Another well-established route is the oxidative cyclization of Schiff bases formed from the condensation of o-aminopyridinols with aldehydes. tandfonline.com This latter method, utilizing oxidizing agents like lead tetraacetate, provides a mild pathway to 2-aryl-oxazolo[5,4-b]pyridines, a related isomer, and demonstrates the versatility of cyclization approaches in synthesizing these heterocyclic systems. tandfonline.com These methods are valuable as they can tolerate a variety of functional groups that might not be compatible with the harsh, acidic conditions of high-temperature condensations. tandfonline.com
Modern and Mechanistically Driven Synthesis Approaches
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the formation of oxazolo[4,5-b]pyridines. These techniques often provide advantages in terms of reaction speed, yield, and sustainability.
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | Toluene, 110 °C | Several Hours | Moderate | oiccpress.com |
| Microwave Irradiation | Solvent-free, 120 °C | Minutes | High | oiccpress.comoiccpress.com |
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of 2-aryl-oxazolo[4,5-b]pyridines, palladium-catalyzed reactions are used for the C-2 arylation of a pre-formed oxazolo[4,5-b]pyridine ring. oiccpress.com More commonly, palladium catalysts are employed in coupling reactions to construct precursors for the heterocyclic system or to modify the resulting scaffold. For instance, a Suzuki coupling reaction between a bromo-substituted oxazolo[4,5-b]pyridine and an arylboronic acid can introduce the desired aryl group, such as the 2,4-difluorophenyl moiety. tandfonline.com One study describes the synthesis of substituted aryl-incorporated oxazolo[4,5-b]pyridine-triazole derivatives where a Suzuki coupling is performed using Pd(PPh₃)₄ as the catalyst to link boronic acids to a bromo-substituted precursor. tandfonline.com These methods offer a high degree of control and functional group tolerance.
The principles of green chemistry have driven the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. For the synthesis of oxazolo[4,5-b]pyridines, several solid-supported catalysts have proven effective.
Silica sulfuric acid (SSA) has been reported as a simple, efficient, and reusable heterogeneous catalyst for the reaction of 2-amino-3-hydroxypyridine with orthoesters under solvent-free conditions. sid.ir The catalyst is easily prepared, non-toxic, and can be recovered by simple filtration and reused multiple times without a significant loss of activity. sid.ir Another advanced heterogeneous catalyst is amino-functionalized SBA-15 (SBA-Pr-NH₂), a nanoporous solid base. oiccpress.comoiccpress.com This catalyst has been successfully used in the one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and benzoyl chlorides under microwave irradiation, combining the benefits of both modern techniques. oiccpress.comoiccpress.com The reusability and efficiency of these catalysts make them attractive for sustainable chemical manufacturing.
| Catalyst | Reaction | Reuse Cycle | Yield (%) | Reference |
|---|---|---|---|---|
| Silica Sulfuric Acid | 2-Methylbenzoxazole Synthesis | 1st | 95 | sid.ir |
| 2nd | 94 | |||
| 3rd | 92 | |||
| 4th | 92 | |||
| 5th | 90 | |||
| SBA-Pr-NH₂ | 2-Phenyloxazolo[4,5-b]pyridine Synthesis | 1st | 98 | oiccpress.com |
| 2nd | 97 | |||
| 3rd | 97 | |||
| 4th | 96 |
Regioselective Synthesis and Functionalization of the Difluorophenyl Moiety
The precise placement of the 2,4-difluorophenyl group on the oxazolo[4,5-b]pyridine scaffold is critical for its biological activity. Regioselective synthesis ensures that the desired isomer is produced, avoiding the formation of complex mixtures that are difficult to separate and may contain inactive or unwanted byproducts. Control over the regioselectivity of functionalization reactions is therefore a key aspect of synthesizing this class of compounds.
The incorporation of fluorine or fluorinated moieties into heterocyclic structures is a cornerstone of modern medicinal chemistry, as it can significantly alter the compound's physicochemical and biological properties, such as metabolic stability and lipophilicity. mdpi.comnih.gov Two primary strategies are generally employed for the synthesis of fluorinated heterocycles: direct fluorination of a pre-formed heterocyclic ring and the "building block" approach where a fluorinated precursor is used in the heterocycle's construction. researchgate.net
For a molecule like 2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine, the building block strategy is overwhelmingly preferred. This approach offers superior control over regioselectivity and generally provides higher yields. researchgate.net The synthesis typically involves the condensation of 2-amino-3-hydroxypyridine with a pre-functionalized 2,4-difluorophenyl building block, such as 2,4-difluorobenzoic acid or its derivatives (e.g., acid chloride, ester). This reaction is often facilitated by condensing agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE). clockss.orgresearchgate.net
Alternative methods for constructing fluorinated heterocyclic systems include cycloaddition reactions. The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of substrates in these reactions, providing another potential, albeit less common, route for synthesis. nih.gov
Table 1: Comparison of Major Strategies for Introducing Fluorinated Aryl Groups
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Building Block | A fluorinated precursor (e.g., 2,4-difluorobenzoic acid) is used to construct the heterocyclic ring system. | High regioselectivity, generally good yields, wide availability of fluorinated starting materials. researchgate.net | Limited by the availability of the specific building block. |
| Direct Fluorination | A fluorine atom or fluorinated group is introduced onto a pre-formed oxazolo[4,5-b]pyridine ring. | Useful when the required building block is unavailable. | Often results in a mixture of isomers, harsh reaction conditions may be required, poor regioselectivity. |
While the primary synthesis often involves condensation, subsequent modifications to either the pyridine or the difluorophenyl ring may be necessary. In these cases, palladium-catalyzed cross-coupling reactions, such as direct C-H arylation, are powerful tools. rsc.org Achieving regioselectivity in these reactions is paramount and can often be controlled by carefully selecting the reaction conditions.
For related heterocyclic systems like oxazoles and indoles, researchers have demonstrated that regioselectivity can be switched between different positions (e.g., C2 or C5 on an oxazole ring) by modifying the catalyst system and reaction environment. nih.govnih.gov Key factors that influence the site of arylation include:
Catalyst and Ligands: The choice of phosphine (B1218219) ligands on the palladium catalyst can dramatically influence the outcome. Different ligands can alter the steric and electronic properties of the catalyst, favoring one reaction pathway over another. nih.gov
Solvents: The polarity of the solvent has been shown to be a critical factor in directing arylation. For instance, C5 arylation of oxazole is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. nih.gov
Additives and Oxidants: In oxidative coupling reactions, the nature of the stoichiometric oxidant (e.g., AgOAc vs. Cu(OAc)₂) can switch the regioselectivity between C2 and C3 positions on an indole (B1671886) ring. nih.gov
These principles of catalyst and condition control are directly applicable to the synthesis and functionalization of this compound derivatives, allowing for precise modification of the heterocyclic core. nih.gov
Table 2: Factors Influencing Regioselectivity in Palladium-Catalyzed Arylation
| Factor | Influence on Regioselectivity | Example from Related Heterocycles |
|---|---|---|
| Ligand Choice | Steric and electronic properties of the ligand guide the catalyst to a specific C-H bond. | Using different phosphine ligands can selectively yield C2- or C5-arylated oxazoles. nih.gov |
| Solvent Polarity | Can stabilize different transition states, favoring one regioisomeric product over another. | A switch from nonpolar to polar solvents can change the preferred site of arylation from C2 to C5 on the oxazole core. nih.gov |
| Additives/Oxidants | Can alter the reaction mechanism, leading to a switch in regioselectivity. | Changing the oxidant from AgOAc to Cu(OAc)₂ in the arylation of indoles switches the selectivity from C2 to C3. nih.gov |
Green Chemistry Considerations and Sustainable Synthetic Protocols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives, significant strides have been made to develop more environmentally benign protocols. researchgate.net
One notable advancement is the use of silica-supported perchloric acid (HClO₄·SiO₂) as a heterogeneous catalyst. researchgate.netresearchgate.net This approach offers several advantages over traditional homogeneous catalysts:
Reusability: The solid-supported catalyst can be easily recovered and reused, reducing waste and cost. researchgate.net
Mild Conditions: The reaction proceeds efficiently under ambient conditions, minimizing energy consumption. researchgate.net
Simplified Workup: The heterogeneous nature of the catalyst simplifies the product purification process. researchgate.net
Furthermore, the development of one-pot synthesis strategies, where reactants are converted to the final product in a single vessel, enhances efficiency and reduces waste from intermediate purification steps. researchgate.net The choice of solvent is another critical aspect of green chemistry. The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), has been shown to be effective for the synthesis of oxazolopyridine derivatives, offering a more sustainable alternative to conventional volatile organic compounds. researchgate.net These protocols are characterized by favorable sustainability metrics such as a higher Ecoscale score, a smaller E-factor, and good atom economy. researchgate.net
Table 3: Comparison of Conventional vs. Green Synthetic Protocols for Oxazolo[4,5-b]pyridine Synthesis
| Parameter | Conventional Protocol (e.g., using PPA) | Green Protocol (e.g., using HClO₄·SiO₂) |
|---|---|---|
| Catalyst | Homogeneous acid (e.g., PPA) clockss.org | Heterogeneous, reusable catalyst (HClO₄·SiO₂) researchgate.net |
| Reaction Conditions | Often requires high temperatures clockss.org | Ambient temperature researchgate.net |
| Solvent | Often high-boiling organic solvents | Greener alternatives like PEG-400 researchgate.net |
| Workup | Often requires quenching and extraction | Simple filtration to remove catalyst researchgate.net |
| Sustainability | Higher E-factor, lower atom economy | Lower E-factor, higher atom economy, catalyst reusability researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of Novel Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Fluorine Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated heterocyclic compounds. The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive characterization of the molecular structure in solution.
For 2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the oxazolopyridine and difluorophenyl ring systems. The chemical shifts and coupling patterns are diagnostic. Protons on the pyridine (B92270) ring of the fused system typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity revealing their relationship to adjacent protons. Similarly, the three protons on the difluorophenyl ring would exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling.
The ¹³C NMR spectrum provides information on each unique carbon environment. Carbons directly bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, which is typically large. The chemical shifts of the carbon atoms in the heterocyclic core are characteristic of the oxazolo[4,5-b]pyridine (B1248351) skeleton.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. The two fluorine atoms in this compound are chemically non-equivalent and are expected to show two distinct signals. The chemical shifts of these fluorine nuclei are highly sensitive to their electronic environment.
Table 3.1: Representative NMR Data for 2-(Aryl)oxazolo[4,5-b]pyridine Scaffolds Note: The following data are representative values based on analyses of structurally similar compounds, such as other 2-substituted oxazolo[4,5-b]pyridines and fluorinated phenylpyridines. Exact chemical shifts for the title compound would require experimental verification.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | Pyridine Ring | 7.0 - 8.5 | dd, d |
| Difluorophenyl Ring (H-3', H-5', H-6') | 6.9 - 8.2 | m (complex due to H-H and H-F coupling) | |
| ¹³C | Oxazolopyridine Ring | 110 - 165 | s, d |
| Difluorophenyl Ring (C-F) | 160 - 165 | dd (large ¹JCF, smaller ²JCF) | |
| Difluorophenyl Ring (C-H, C-C) | 105 - 135 | d, t (showing C-F coupling) | |
| ¹⁹F | F-2' | -90 to -115 | m |
| F-4' | -90 to -115 | m |
In solution, the molecule is not perfectly planar due to potential steric hindrance between the ortho-fluorine atom of the phenyl ring and the heterocyclic system. The preferred conformation is dictated by the rotational orientation around the single bond connecting the difluorophenyl group and the oxazole (B20620) ring. The dihedral angle between the planes of the two ring systems can be estimated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOE signals between protons on the different rings can provide through-space distance constraints, which help in defining the dominant conformation in solution. For related biaryl systems, restricted rotation around this central C-C bond can lead to atropisomerism if the rotational barrier is sufficiently high, although this is less common in the absence of bulky ortho substituents.
While this compound itself is not expected to exhibit common forms of tautomerism (such as keto-enol), related heterocyclic systems have been shown to exist as tautomeric mixtures in solution. For instance, studies on 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine have demonstrated the presence of a keto tautomer in the ground state in certain solvents. Dynamic NMR (DNMR) is the technique of choice for investigating such equilibria.
Furthermore, DNMR can be employed to study the rotational barrier around the C2-C1' bond. The presence of the ortho-fluorine substituent can hinder free rotation. By monitoring the NMR spectra at variable temperatures, it is possible to observe the coalescence of signals corresponding to different rotational conformers. From the coalescence temperature and the chemical shift difference between the exchanging sites, the activation energy (ΔG‡) for the rotational process can be calculated, providing a quantitative measure of the rotational barrier.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like time-of-flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) with very high precision (typically to four or five decimal places).
This high accuracy allows for the calculation of a unique elemental formula. For this compound (C₁₂H₆F₂N₂O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. Experimental measurement of the molecular ion (e.g., [M+H]⁺ in positive ion mode) and comparison with the calculated value confirms the molecular formula with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This technique is fundamental in the characterization of newly synthesized derivatives.
Table 3.2: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₆F₂N₂O |
| Calculated Exact Mass of Neutral Molecule [M] | 232.04482 u |
| Ion Species (Example) | [M+H]⁺ |
| Calculated Exact Mass of Ion Species | 233.05265 u |
| Typical Experimental Mass Accuracy | < 5 ppm |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms.
While the specific crystal structure for this compound is not publicly available, data from the closely related compound 2-(2,4-Difluorophenyl)-5-nitropyridine offers significant insight into the expected solid-state conformation. In this analog, the molecule is non-planar, with the difluorophenyl and pyridine rings forming a significant dihedral angle. A similar non-planar conformation is expected for the title compound, driven by the steric influence of the ortho-fluorine atom. An intramolecular C-H···F hydrogen bond may also be present, further stabilizing the conformation.
Table 3.3: Representative Crystallographic Data from a Structurally Similar Analog (2-(2,4-Difluorophenyl)-5-nitropyridine) Note: These data illustrate the type of structural parameters obtained from X-ray crystallography and represent expected values for the title compound based on a close structural analog.
| Structural Parameter | Observed Value in Analog | Interpretation |
|---|---|---|
| Dihedral Angle (Phenyl-Pyridine) | 32.57° | Indicates a significantly twisted, non-planar molecular conformation in the solid state. |
| π-π Stacking (Centroid-to-Centroid Distance) | 3.746 Å | Suggests moderate π-π stacking interactions are a key feature of the crystal packing. |
| Intermolecular Interactions | C-H···O, C-H···N, C-H···F | A network of weak hydrogen bonds contributes to the stability of the crystal lattice. |
Computational and Theoretical Chemistry Investigations of the Oxazolo 4,5 B Pyridine System
Quantum Chemical Studies (e.g., Density Functional Theory, DFT)
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
The electronic properties of a molecule are dictated by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and less stable. researchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |
| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to accept electrons. |
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nanobioletters.comchemrxiv.org For the oxazolo[4,5-b]pyridine (B1248351) system, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) and oxazole (B20620) rings, indicating these are the primary sites for electrophilic attack or hydrogen bonding. semanticscholar.orgresearchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. chemrxiv.org
Prediction of Spectroscopic Parameters and Conformational Landscapes
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT methods can accurately compute vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Visible spectra). nih.gov For instance, time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy. researchgate.net
Conformational analysis is another key application of DFT. For 2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine, a primary conformational feature is the rotation of the 2,4-difluorophenyl ring relative to the plane of the oxazolopyridine core. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different rotational isomers. nih.gov While the fused oxazolopyridine ring system is largely planar, the dihedral angle between the two aromatic systems is a critical structural parameter. Studies on similar bicyclic systems have shown that even small deviations from planarity can be accurately predicted. nih.gov This information is vital as the three-dimensional shape of a molecule is crucial for its interaction with biological targets.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the energies of all intermediates and, crucially, the transition states (TS) that connect them. The synthesis of 2-aryloxazolo[4,5-b]pyridines typically involves the condensation of 2-amino-3-hydroxypyridine (B21099) with a substituted benzoic acid (like 2,4-difluorobenzoic acid), often catalyzed by agents such as polyphosphoric acid (PPA). researchgate.net
Theoretical modeling of this reaction would involve:
Modeling Reactants and Products: Calculating the optimized geometries and energies of the starting materials and the final product.
Identifying Intermediates: Proposing and calculating the structures of plausible reaction intermediates, such as the initial amide formed between the reactants.
Locating Transition States: Using algorithms to find the lowest-energy transition state structure for each step of the reaction, such as the cyclization and subsequent dehydration.
The calculated energy of the transition state determines the activation energy of that step, providing insight into the reaction kinetics and the feasibility of the proposed mechanism. Such studies have been applied to understand rearrangements and complex reactions in related heterocyclic systems. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule like this compound behaves in a realistic environment, such as in a solvent or interacting with a biological receptor. mdpi.com
Key applications of MD for this system include:
Solvation Studies: Understanding how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds and the structure of the solvation shell. researchgate.net
Conformational Sampling: Exploring the full range of accessible conformations in solution, which may differ from the minimum energy structure in the gas phase.
Binding Dynamics: Simulating the interaction of the molecule with a protein target to understand the stability of the binding pose, identify key interacting residues, and estimate binding free energies. nih.govnih.gov MD simulations on related heterocyclic inhibitors have been used to confirm the stability of ligand-protein complexes over time. nih.govmdpi.com
In Silico Prediction of Molecular Properties Relevant to Chemical Design
In the context of drug discovery, several molecular properties can be predicted computationally to assess the "drug-likeness" of a compound before synthesis. These in silico methods help prioritize candidates with favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov
Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) as Design Metrics
Two of the most important descriptors for predicting drug absorption and brain penetration are the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP).
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of passive molecular transport through membranes. Molecules with a TPSA of less than 140 Ų are more likely to be orally bioavailable, while those with a TPSA below 90 Ų have a higher probability of penetrating the blood-brain barrier.
Lipophilicity (LogP): LogP is the logarithm of the partition coefficient of a compound between an octanol (B41247) and water phase. It measures the molecule's hydrophobicity. For oral bioavailability, LogP values are generally preferred to be in the range of 1 to 5. excessively high lipophilicity can lead to poor solubility and metabolic instability. The incorporation of fluorine atoms, as in the 2,4-difluorophenyl group, typically increases the lipophilicity of a molecule. nih.gov
Computational tools can rapidly calculate these properties for virtual libraries of compounds, allowing medicinal chemists to fine-tune structures to achieve an optimal balance between potency and drug-like properties. researchgate.netmdpi.com For the this compound scaffold, these metrics are essential for guiding the design of analogues with improved therapeutic potential.
| Compound Name | Chemical Formula | Predicted LogP | Predicted TPSA (Ų) |
|---|---|---|---|
| This compound | C12H6F2N2O | 3.58 | 42.15 |
| Oxazolo[4,5-b]pyridine | C6H4N2O | 1.15 | 42.15 |
Note: Predicted values are generated from computational models and may vary between different software packages.
Other Computational Descriptors for Molecular Design
In the rational design of novel therapeutic agents based on the oxazolo[4,5-b]pyridine scaffold, computational and theoretical chemistry provides indispensable tools. Beyond the fundamental structural analyses, a variety of molecular descriptors are employed to predict the biological activity, reactivity, and pharmacokinetic properties of derivatives, thereby guiding synthetic efforts toward compounds with enhanced potency and selectivity. These descriptors offer quantitative insights into the electronic, steric, and lipophilic characteristics that govern a molecule's behavior in a biological environment.
Electronic and Frontier Molecular Orbital Analysis
A molecule's electronic properties are fundamental to its reactivity and its ability to participate in intermolecular interactions, such as those with a biological target. Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and chemical reactivity. irjweb.comripublication.com A smaller energy gap suggests that a molecule is more polarizable and more chemically reactive, as it requires less energy to undergo electronic transitions. irjweb.com This charge transfer interaction within the molecule is a key aspect of its bioactivity. irjweb.com For pyridine derivatives, the LUMO is often located on the pyridine ring, while the HOMO can be situated on other parts of the molecule, such as a phenyl ring substituent. researchgate.net This distribution highlights the regions involved in electron acceptance and donation.
These parameters are crucial in drug design; for instance, the ability of a compound to donate or accept electrons is central to the formation of charge-transfer complexes with biological receptors.
Interactive Table: Representative Frontier Orbital Energies The following table provides hypothetical but representative energy values for oxazolo[4,5-b]pyridine derivatives based on computational studies of similar heterocyclic systems. These values illustrate how substituent changes can modulate electronic properties.
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
| Core Oxazolo[4,5-b]pyridine | -6.5 | -1.2 | 5.3 | High Stability |
| Electron-Donating Group Substituted | -5.9 | -1.1 | 4.8 | Increased Reactivity/Electron Donation |
| Electron-Withdrawing Group Substituted | -6.8 | -1.5 | 5.3 | Decreased Reactivity/Electron Acceptance |
| This compound | -6.7 | -1.4 | 5.3 | High Stability, Electron Accepting Phenyl Ring |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable descriptor that provides a 3D map of the electronic charge distribution of a molecule. nanobioletters.com It is used to predict and understand how a molecule will interact with other molecules, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netchemrxiv.org
In drug design, MEP maps are instrumental in visualizing the electrostatic complementarity between a ligand and its receptor binding site. chemrxiv.org For heterocyclic systems like oxazolo[4,5-b]pyridine, the negative potential is typically concentrated around electronegative atoms such as the nitrogen of the pyridine ring and the oxygen of the oxazole ring. researchgate.netresearchgate.net These regions are primary sites for hydrogen bonding and other electrostatic interactions. The positive potential is generally found around hydrogen atoms. researchgate.net The introduction of substituents, like the difluorophenyl group, significantly alters the MEP map, creating distinct electrostatic patterns that can be optimized for target-specific interactions.
Quantitative Structure-Activity Relationship (QSAR) Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern molecular design, establishing mathematical correlations between the structural properties of a series of compounds and their biological activities. wisdomlib.org These models rely on a wide array of calculated descriptors. For oxazolo[4,5-b]pyridine and related heterocyclic systems, QSAR models have been developed to predict activities such as antifungal or anticancer efficacy. wisdomlib.orgnih.gov
The descriptors used in these studies can be broadly categorized:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., connectivity indices like X1, shape indices). wisdomlib.org
Electronic Descriptors: These quantify electronic properties (e.g., partial atomic charges, dipole moment).
Steric/Geometrical Descriptors: These relate to the three-dimensional size and shape of the molecule (e.g., molecular volume, surface area).
Physicochemical Descriptors: These predict properties like lipophilicity (LogP) and aqueous solubility (LogS), which are crucial for ADME (Administration, Distribution, Metabolism, and Excretion) profiles.
A successful QSAR model can guide the design of new derivatives by predicting the activity of virtual compounds before their synthesis, thereby saving significant time and resources. dmed.org.ua For instance, a QSAR study on oxazolo pyridine derivatives identified specific topological and connectivity descriptors as being significant for modeling antifungal activity. wisdomlib.org
Interactive Table: Common Descriptors in QSAR Models for Heterocyclic Systems
| Descriptor Class | Specific Example(s) | Information Provided | Relevance in Molecular Design |
| Topological | Connectivity Index (X1), Molecular Shape Descriptor (MSD) | Describes molecular size, branching, and overall shape. wisdomlib.org | Optimizing steric fit within a receptor pocket. |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Details the electronic structure, polarity, and reactivity. irjweb.com | Guiding modifications to enhance electrostatic or covalent interactions with the target. |
| Physicochemical | LogP (octanol-water partition coefficient), TPSA (Topological Polar Surface Area) | Predicts lipophilicity and the ability to cross cell membranes. | Designing compounds with favorable drug-like and pharmacokinetic properties. |
| Quantum Chemical | Total Energy, Heat of Formation | Indicates the overall stability of the molecule. | Assessing the feasibility and stability of designed analogues. |
By integrating these diverse computational descriptors, researchers can build a comprehensive in silico profile of novel this compound derivatives, enabling a more targeted and efficient approach to the discovery of new therapeutic agents.
Molecular Recognition and Binding Studies at the Mechanistic Level
Structure-Based Design and Virtual Screening Methodologies
The discovery and optimization of compounds based on the oxazolo[4,5-b]pyridine (B1248351) scaffold frequently employ structure-based drug design (SBDD) and virtual screening. researchgate.netnih.gov These computational strategies leverage the three-dimensional structures of target proteins to identify molecules that are predicted to bind with high affinity and selectivity. Virtual screening of large chemical databases allows for the rapid identification of initial "hit" compounds, which can then be chemically modified to improve their pharmacological properties. nih.govmdpi.com
For instance, pharmacophore modeling is used to identify the essential chemical features of a ligand required for optimal binding to a target, such as hydrogen bond donors/acceptors and aromatic rings. nih.govwaocp.org This information guides the in silico screening of compound libraries to find molecules that match the pharmacophore model. waocp.org Derivatives of the oxazolo[4,5-b]pyridine core are often identified and prioritized through these methods for their potential to inhibit key enzymes in antibacterial and anticancer pathways. researchgate.nettandfonline.com
Computational Molecular Docking Studies with Macromolecular Targets
Molecular docking is a pivotal computational tool used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. researchgate.netresearchgate.net For the 2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine scaffold, docking studies have been instrumental in understanding its interaction with various enzymes and proteins. researchgate.netrsc.org
The antibacterial activity of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives has been investigated through molecular docking studies against key bacterial enzymes. researchgate.netresearchgate.net One of the primary targets is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. researchgate.netnih.govnih.gov Inhibition of this enzyme is a validated mechanism for antibacterial agents like fluoroquinolones. researchgate.netresearchgate.net
In silico studies have shown that oxazolo[4,5-b]pyridine derivatives can fit into the ATP-binding site of the DNA gyrase B subunit. rsc.org Molecular docking simulations performed with the DNA gyrase enzyme (PDB ID: 4KTN) reveal that these compounds can establish significant interactions within the active site, suggesting a mechanism of action that involves the inhibition of the enzyme's supercoiling activity. researchgate.netrsc.orgresearchgate.net
Additionally, to understand the activity of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), docking studies have been performed against the MRSA enterotoxin protein type A (SEA). researchgate.net These studies help to elucidate the structural basis for the compounds' efficacy against this drug-resistant pathogen. researchgate.net
| Macromolecular Target | PDB ID | Significance | Predicted Interaction Details |
|---|---|---|---|
| DNA Gyrase Subunit B | 4KTN | Essential bacterial enzyme for DNA replication; a key antibacterial target. researchgate.netrsc.orgmdpi.com | Compounds bind to the ATP-binding pocket, inhibiting enzyme function. rsc.org |
| MRSA Enterotoxin Protein A (SEA) | Not Specified | Virulence factor in Staphylococcus aureus; target for anti-MRSA agents. researchgate.net | Docking studies indicate favorable binding, suggesting a potential mechanism for anti-MRSA activity. researchgate.net |
A critical output of molecular docking simulations is the estimation of the binding affinity between a ligand and its protein target, often expressed as a binding energy score (e.g., in kcal/mol). mdpi.comnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. For oxazolo[4,5-b]pyridine derivatives, these calculations are used to rank potential inhibitors and guide synthetic efforts toward compounds with higher potency. mdpi.com The docking scores for these compounds against targets like DNA gyrase or various kinases provide a quantitative measure to compare their potential effectiveness and selectivity. researchgate.netnih.govresearchgate.net
The oxazolo[4,5-b]pyridine scaffold is a recognized pharmacophore for inhibiting various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov
Kinase Inhibition: Several studies have identified derivatives of the core oxazolo[4,5-b]pyridine structure as potent kinase inhibitors. Docking studies show these molecules act as ATP-competitive inhibitors, binding to the kinase hinge region in the ATP pocket. nih.gov The 2-(2,4-difluorophenyl) moiety is often crucial for this interaction. chemrxiv.org
Glycogen (B147801) Synthase Kinase-3β (GSK-3β): This kinase is a pro-inflammatory enzyme, and its inhibition can control inflammation. nih.govresearchgate.net Oxazolo[4,5-b]pyridine-based derivatives have been synthesized and shown to have significant GSK-3β inhibitory activity, with IC50 values in the sub-micromolar range. nih.govresearchgate.netnih.gov Docking studies confirm that these compounds establish key interactions within the GSK-3β active site. researchgate.net
Vaccinia-Related Kinases (VRK1 and VRK2): The difluorophenol group has been highlighted as important for binding to these Ser/Thr protein kinases, which are associated with cell division and neurological disorders. chemrxiv.org
Prostaglandin Synthase-2 (Cyclooxygenase-2, COX-2): The anti-inflammatory properties of 2-(substituted phenyl)oxazolo[4,5-b]pyridines are linked to their ability to inhibit cyclooxygenase enzymes. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.comdmed.org.ua Molecular docking studies can model the binding of these non-acidic inhibitors within the COX-2 active site, explaining their anti-inflammatory effects at a molecular level. researchgate.netdmed.org.ua
| Enzyme Target | Therapeutic Area | Observed IC50 / KD for Analogs |
|---|---|---|
| Glycogen Synthase Kinase-3β (GSK-3β) | Anti-inflammatory | 0.19 µM - 0.53 µM nih.govresearchgate.netnih.gov |
| Vaccinia-Related Kinase 1 (VRK1) | Anticancer, Neurology | KD = 190 nM chemrxiv.org |
| Vaccinia-Related Kinase 2 (VRK2) | Neurology | KD = 401 nM chemrxiv.org |
Biophysical Characterization of Molecular Interactions (in vitro binding studies)
While computational methods provide valuable predictions, experimental validation is essential. Biophysical techniques are used to confirm the direct binding of a compound to its target protein and to quantify the interaction. For compounds related to the oxazolo[4,5-b]pyridine scaffold, methods such as Isothermal Titration Calorimetry (ITC) have been employed. chemrxiv.org ITC directly measures the heat released or absorbed during a binding event, providing precise thermodynamic data, including the dissociation constant (KD), which is a direct measure of binding affinity. chemrxiv.org Such in vitro binding studies are crucial for confirming the computationally predicted interactions and validating the proposed mechanism of action. researchgate.net
Mechanistic Elucidation of Biological Pathway Modulation at the Molecular Level
The culmination of design, docking, and biophysical studies provides a detailed picture of how this compound modulates biological pathways.
Antibacterial Action: The compound acts by targeting and inhibiting bacterial DNA gyrase. researchgate.netresearchgate.net By binding to the enzyme's ATP pocket, it prevents the supercoiling and uncoiling of DNA, which halts DNA replication and ultimately leads to bacterial cell death. researchgate.netrsc.org This mechanism is particularly important for overcoming resistance to other classes of antibiotics. researchgate.netnih.gov
Anti-inflammatory and Anticancer Action: The mechanism in eukaryotic cells involves the inhibition of specific protein kinases or other enzymes. mdpi.comnih.govnih.gov By blocking the ATP-binding site of kinases like GSK-3β or VRK1, the compound can interrupt signaling cascades that are crucial for cell proliferation (in cancer) or the production of pro-inflammatory mediators. nih.govmdpi.comchemrxiv.orgresearchgate.netnih.gov The ability of the oxazolo[4,5-b]pyridine scaffold to serve as a foundation for selective kinase inhibitors underscores its therapeutic potential. nih.gov
Structure Activity Relationship Sar Derivation and Rational Design of Analogs
The exploration of the chemical space surrounding 2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine is a critical exercise in medicinal chemistry, aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) provides a framework for understanding how specific structural features of a molecule contribute to its biological effects. This understanding is foundational for the rational design of new, improved analogs.
Future Directions and Outstanding Research Challenges
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
While methods for synthesizing the core oxazolo[4,5-b]pyridine (B1248351) system exist, such as the condensation of 2-amino-3-hydroxypyridine (B21099) with substituted benzoic acids, future efforts must focus on creating more complex and diverse derivatives. researchgate.netresearchgate.net The development of novel, efficient, and versatile synthetic strategies is paramount.
Key research objectives should include:
Multicomponent Reactions (MCRs): Exploring one-pot MCRs, like the Groebke–Blackburn–Bienaymé (GBB) reaction, could provide rapid access to a library of structurally complex derivatives from simple starting materials. semanticscholar.orgresearchgate.netnih.gov This approach offers high atom economy and operational simplicity, accelerating the discovery process. nih.govnih.gov
Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for the preparation of oxazolopyridine derivatives, offering a greener and more efficient alternative to conventional heating. researchgate.net
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the 2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine core is crucial. This would allow for the introduction of various functional groups at specific positions on the pyridine (B92270) or phenyl rings, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.
Novel Catalytic Systems: Investigating new catalysts, such as silica-supported perchloric acid (HClO₄·SiO₂) or novel solid acid catalysts, could enhance the efficiency and selectivity of the cyclization and condensation reactions used to form the oxazolo[4,5-b]pyridine scaffold. researchgate.netnih.gov
Application of Advanced Computational Methods for Deeper Mechanistic Understanding
A profound understanding of the compound's electronic structure, reactivity, and interaction dynamics is essential for rational drug design. Advanced computational methods offer powerful tools to achieve this.
Future computational studies should focus on:
Density Functional Theory (DFT): Employing DFT calculations with appropriate basis sets, such as B3LYP/6-311++G(d,p), can provide deep insights into the molecule's optimized geometry, electronic ground-state structure, and frontier molecular orbitals (HOMO-LUMO). nanobioletters.com This knowledge is vital for predicting reactivity and understanding electronic properties. nanobioletters.com
Time-Dependent DFT (TD-DFT): TD-DFT can be used to investigate the excited-state properties and predict the absorption and fluorescence spectra of derivatives, which is particularly relevant for applications in bio-imaging or photodynamic therapy. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of intramolecular and intermolecular interactions, such as hydrogen bonds and other non-covalent interactions, which are critical for molecular recognition and binding to biological targets. nanobioletters.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are essential for studying the dynamic behavior of the compound and its derivatives within the binding sites of target proteins, confirming the stability of ligand-protein complexes and providing a more realistic model of the biological environment. researchgate.netnih.gov
Table 1: Advanced Computational Methods and Their Applications
| Computational Method | Application in Drug Discovery | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of molecular structure and reactivity | Optimized geometry, HOMO-LUMO energy gap, electronic properties. nanobioletters.com |
| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties | Vertical excitation energies, absorption and emission spectra. researchgate.net |
| Molecular Dynamics (MD) | Simulation of protein-ligand interactions | Stability of binding modes, conformational changes, dynamic interactions. nih.gov |
| QTAIM & NCI Analysis | Characterization of non-covalent interactions | Identification and quantification of hydrogen bonds, van der Waals forces. nanobioletters.commdpi.com |
Comprehensive Exploration of Molecular Interactions with Diverse Biological Targets
The oxazolo[4,5-b]pyridine scaffold has been associated with the inhibition of several enzymes and has shown antimicrobial properties. nih.govresearchgate.net However, a systematic and comprehensive exploration of its interactions with a broader range of biological targets is necessary to uncover new therapeutic applications.
Future research should prioritize:
Broad-Spectrum Kinase Profiling: Given that related structures have shown inhibitory activity against kinases like EGFR, CDK2, and PI3K, derivatives of this compound should be screened against a large panel of protein kinases to identify novel and selective inhibitors. nih.govnih.govnih.govnih.gov
GPCR and Ion Channel Screening: The therapeutic potential of this scaffold should be expanded by testing its activity against other important drug target classes, such as G protein-coupled receptors (GPCRs) and ion channels.
Antimicrobial Mechanism of Action: For derivatives exhibiting antibacterial activity, detailed mechanistic studies are needed to determine if they act via mechanisms like DNA gyrase inhibition or by disrupting other essential bacterial pathways. researchgate.netresearchgate.net
Biophysical Characterization: Utilizing biophysical techniques such as X-ray crystallography, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) to study the binding kinetics and thermodynamics of the compound with its biological targets will provide a detailed understanding of the molecular recognition process.
Addressing Gaps in Structure-Interaction Relationship Knowledge for Enhanced Molecular Design
A detailed understanding of the structure-activity relationship (SAR) is the cornerstone of modern drug discovery, yet for the this compound scaffold, this knowledge remains incomplete. mdpi.com Systematically addressing these knowledge gaps is a critical challenge.
Key strategies should include:
Systematic Library Synthesis: Designing and synthesizing focused libraries of derivatives where specific positions on the difluorophenyl and oxazolopyridine rings are systematically modified. This will allow for a thorough investigation of how different substituents affect biological activity and selectivity. researchgate.net
Co-crystallization Studies: Obtaining X-ray crystal structures of active derivatives in complex with their biological targets is essential. researchgate.net These structures provide invaluable, atom-level insights into the specific interactions that drive binding and affinity, guiding further optimization. nih.govnih.gov
3D-QSAR and Pharmacophore Modeling: Developing robust three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore models based on experimental data. nih.gov These models can then be used to predict the activity of virtual compounds and prioritize synthetic efforts.
Analysis of Physicochemical Properties: Correlating biological activity with key physicochemical properties such as lipophilicity (cLogP/D), solubility, and metabolic stability to build a comprehensive understanding of the structure-interaction and structure-property relationships. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.net Integrating these technologies into the research pipeline for this compound is a significant future opportunity.
Future directions in this area include:
AI-Powered Virtual Screening: Employing machine learning models trained on large datasets of known active and inactive molecules to perform large-scale virtual screening of compound libraries, identifying novel derivatives with a high probability of being active against specific targets. mdpi.com
Predictive Modeling: Developing ML-based models to accurately predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, biological activity, and other key molecular features. This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with desired properties, such as high potency, selectivity, and favorable ADMET profiles.
Automated Synthesis Planning: Using AI tools to devise and optimize synthetic routes for target derivatives, further accelerating the design-make-test-analyze cycle.
Q & A
Q. What are the most efficient synthetic routes for 2-(2,4-difluorophenyl)oxazolo[4,5-b]pyridine?
A silica-supported, HClO₄-catalyzed one-pot benzoylation method is widely used. This protocol operates under ambient conditions, achieves high yields (85–92%), and allows catalyst reuse without significant loss of activity. Key steps include cyclization of 2-amino-3-hydroxypyridine with 2,4-difluorobenzoyl chloride, monitored via TLC and optimized at 25–30°C for 2–3 hours .
Q. How is the structural characterization of this compound validated?
Structural confirmation relies on a combination of elemental analysis, IR (to identify C=O and C-F stretches at ~1650 cm⁻¹ and 1100–1250 cm⁻¹, respectively), and NMR spectroscopy. The ¹H NMR spectrum shows characteristic peaks for aromatic protons (δ 7.2–8.5 ppm), while ¹³C NMR confirms the fused oxazole-pyridine core (δ 150–160 ppm for C2 and C5 positions) .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Activity is attributed to the electron-withdrawing difluorophenyl group enhancing membrane penetration. Comparative MIC data for derivatives are summarized below:
| Derivative Substitution | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
|---|---|---|
| 2,4-Difluorophenyl | 32 | 64 |
| 4-Nitrophenyl | 16 | 32 |
| 3-Trifluoromethylphenyl | 8 | 16 |
Advanced Research Questions
Q. How can regioselectivity in oxazolo[4,5-b]pyridine synthesis be computationally predicted?
Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level calculates local nucleophilicity indices (Nₖ) to predict reactive sites. For 2-amino-3-hydroxypyridine precursors, the hydroxyl group at position 3 exhibits higher Nₖ (1.85 vs. 1.62 for the amino group), favoring cyclization at the C3 position .
Q. What role do solvent polarity and pH play in the photophysical properties of this compound?
Solvatochromic studies reveal that in aprotic solvents (e.g., acetonitrile), the compound exhibits a blue-shifted emission (λem = 420 nm) due to reduced stabilization of the excited state. In acidic conditions (pH < 3), protonation of the pyridine nitrogen quenches fluorescence, while neutral to basic pH enhances quantum yield (Φ = 0.15–0.22) via deprotonation .
Q. How can Pd-catalyzed C–H arylation modify the difluorophenyl moiety for enhanced bioactivity?
Pd(OAc)₂/XPhos catalytic systems enable direct C–H functionalization at the 4-position of the difluorophenyl group. For example, coupling with 4-cyanophenylboronic acid introduces electron-withdrawing substituents, improving antibacterial MIC values by 4–8-fold. Reaction optimization requires anhydrous DMF at 80°C for 12 hours .
Q. What QSAR models predict antifungal activity for oxazolo[4,5-b]pyridine derivatives?
A 2D-QSAR model using topological (Wiener index) and electronic (HOMO-LUMO gap) descriptors correlates with antifungal activity (R² = 0.89). Substitution at C2 with hydrophobic groups (e.g., benzyl) enhances activity by increasing membrane permeability, while electron-donating groups reduce efficacy .
Methodological Guidelines
- Synthesis Optimization: Prioritize HClO₄·SiO₂ catalysis for scalability and eco-friendliness. Monitor reaction progress via HPLC-MS to detect intermediates.
- Computational Workflow: Use Gaussian 16 for DFT calculations with solvent effects modeled via the PCM approach.
- Biological Assays: Employ microbroth dilution (CLSI guidelines) for MIC determination and molecular docking (AutoDock Vina) to predict target binding (e.g., E. coli DNA gyrase).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
